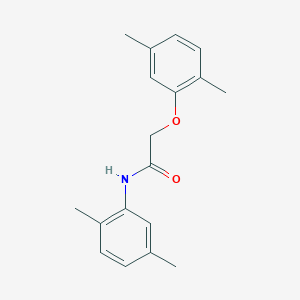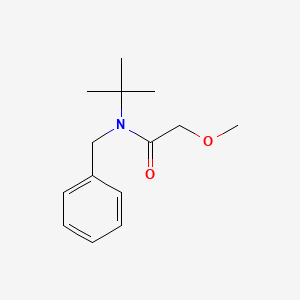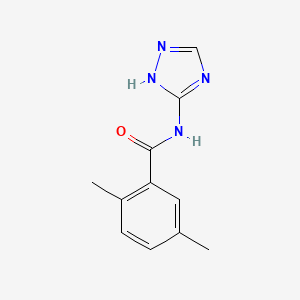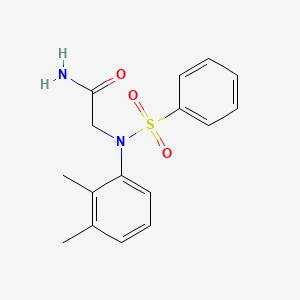![molecular formula C15H10ClFN4OS B5884129 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the reaction of acylazides with amino-thiadiazoles, confirming the structures through spectroscopic methods such as IR, 1H NMR, and elemental analysis. These methods provide a foundation for the synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea and its derivatives, indicating the versatility and reactivity of the thiadiazole and urea groups in facilitating various chemical transformations (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea has been elucidated through crystallographic studies. These studies reveal the planarity of the urea scaffold and how intramolecular hydrogen bonding contributes to the stability and geometry of the molecule. The crystal structure analysis often shows molecules linked by intermolecular hydrogen bonds forming dimers, which is crucial for understanding the compound's molecular geometry and potential interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea derivatives often involve interactions with various reagents to explore their fungicidal and biological activities. The urea and thiadiazole groups play a significant role in these reactions, contributing to the compound's reactivity and ability to undergo transformations that enhance its biological efficacy (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and solubility, are influenced by their molecular geometry and the presence of intramolecular and intermolecular hydrogen bonding. These properties are essential for understanding the compound's behavior in different environments and its potential applications (B. Kariuki et al., 2021).
将来の方向性
The future directions for research on “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be further optimized and studied for their potential use in treating various diseases .
作用機序
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, contributing to its overall effect.
Mode of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol moiety have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight and logp value , may provide some insight into its potential pharmacokinetic behavior.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea may have similar effects.
特性
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-12-4-2-1-3-11(12)13-20-21-15(23-13)19-14(22)18-10-7-5-9(17)6-8-10/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPCHJLYLDBYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)

![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)